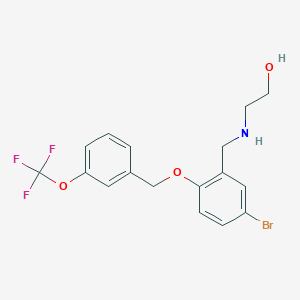

USP25 and 28 inhibitor AZ-2

Description

Overview of the Ubiquitin-Proteasome System (UPS) and Protein Homeostasis

The ubiquitin-proteasome system (UPS) is a major pathway for the selective degradation of intracellular proteins in eukaryotic cells. nih.govbiomol.com This system plays a central role in maintaining protein homeostasis by eliminating misfolded, damaged, or otherwise unwanted proteins. nih.gov The process involves the tagging of substrate proteins with a small regulatory protein called ubiquitin. This tagging, or ubiquitination, is carried out by a cascade of three enzymes (E1, E2, and E3) and typically marks the protein for degradation by the 26S proteasome. biomol.combohrium.com The UPS regulates a vast array of cellular processes, including signal transduction, cell cycle control, transcription, and apoptosis. biomol.comthebiogrid.org Its proper functioning is fundamental to cell survival and normal physiology. nih.gov

Physiological and Pathophysiological Significance of Deubiquitinases

Deubiquitinases (DUBs) counteract the ubiquitination process by removing ubiquitin chains from target proteins, thereby rescuing them from degradation and modulating their function. wikipedia.orgcambridge.org There are nearly 100 DUBs in humans, classified into several families, with the ubiquitin-specific proteases (USPs) being the largest. wikipedia.orgdrugtargetreview.com DUBs are integral to the regulation of numerous cellular functions, including cell growth, development, and signaling pathways. cambridge.org Consequently, the dysregulation of DUB activity is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and infectious diseases. cambridge.orgmdpi.combmbreports.org Their ability to influence the stability and activity of key proteins makes them significant players in both health and disease. bmbreports.orgresearchgate.net

Specific Characteristics and Regulatory Mechanisms of USP25 and USP28

USP25 and USP28 are two closely related members of the USP family of deubiquitinases. frontiersin.org Despite sharing a high degree of sequence homology, they exhibit distinct regulatory mechanisms and biological functions. scientificarchives.com Both enzymes are considered important in the context of disease, particularly cancer, making them subjects of intense research. sciencedaily.comnih.gov

A key difference between USP25 and USP28 lies in their quaternary structure and its impact on their enzymatic activity. sciencedaily.com Structural analyses have revealed that USP28 exists as a constitutively active dimer. sciencedaily.comuni-wuerzburg.de In contrast, USP25 can exist in two states: an active dimer and an auto-inhibited tetramer. scientificarchives.commdpi.com The tetrameric form of USP25 is composed of two inter-linked dimers, an arrangement that renders the enzyme inactive by preventing the binding of its substrate, ubiquitin. uni-wuerzburg.demdpi.com An inhibitory loop from one dimer occludes the ubiquitin-binding surface of the other, effectively shutting down its catalytic activity. mdpi.com This auto-inhibitory mechanism is unique to USP25 within the DUB family. scientificarchives.com Interestingly, cancer-associated mutations in USP25 can cause the tetramer to dissociate into active dimers, thereby promoting its enzymatic function. sciencedaily.comnih.gov

| Feature | USP25 | USP28 |

| Oligomeric State | Can form both an active dimer and an inactive tetramer. scientificarchives.commdpi.com | Exists as a constitutively active dimer. sciencedaily.comuni-wuerzburg.de |

| Activity Regulation | Activity is regulated by switching between the inactive tetrameric and active dimeric states. scientificarchives.commdpi.com | The dimeric form is always active. sciencedaily.com |

| Structural Basis of Regulation | In the tetrameric form, an inhibitory loop from one dimer blocks the active site of the other, causing auto-inhibition. uni-wuerzburg.demdpi.com | Lacks the structural features required to form the inhibitory tetramer. scientificarchives.com |

Both USP25 and USP28 are implicated in the progression of various cancers by stabilizing key oncoproteins. sciencedaily.com USP28 is known to deubiquitinate and thereby stabilize several proteins involved in cell proliferation, DNA damage repair, and oncogenesis, such as c-Myc, NOTCH1, and ΔNp63. nih.govmdpi.com Its role as a positive regulator of these oncoproteins makes it a promoter of tumor growth. mdpi.com

USP25 also plays a role in cancer by stabilizing proteins like tankyrase, a positive regulator of Wnt signaling, and HIF1α, which is involved in metabolic reprogramming in pancreatic cancer. nih.gov Beyond cancer, USP25 is involved in a broader range of cellular pathways, including the innate immune response and insulin-dependent glucose metabolism. frontiersin.orgnih.gov For instance, it regulates the TLR4-dependent innate immune response by deubiquitinating the adaptor protein TRAF3. frontiersin.orgfrontiersin.org It has also been linked to neurodegenerative conditions like Alzheimer's disease. frontiersin.orgfrontiersin.org

| Enzyme | Key Substrates | Associated Cellular Processes & Diseases |

| USP28 | c-Myc, NOTCH1, ΔNp63, c-JUN, p53, CHK2 nih.govmdpi.com | Cell proliferation, DNA damage repair, apoptosis, oncogenesis (e.g., squamous cell carcinoma, colorectal cancer). nih.govmdpi.com |

| USP25 | Tankyrase, HIF1α, TRAF3 frontiersin.orgnih.gov | Wnt signaling, metabolic reprogramming in cancer, innate immunity, neurodegeneration (e.g., Alzheimer's disease). frontiersin.orgnih.govfrontiersin.org |

Structural Distinctions: USP25 Tetramer vs. USP28 Dimer and Activity Regulation

Rationale for Targeting USP25 and USP28 in Disease Intervention

The critical roles of USP25 and USP28 in stabilizing oncoproteins provide a strong rationale for their inhibition as a therapeutic strategy, particularly in cancer. sciencedaily.comresearchgate.net For example, the stability of the potent and often "undruggable" oncogene c-Myc is dependent on USP28, suggesting that inhibiting USP28 could be an effective way to target c-Myc-driven cancers. researchgate.net The development of small-molecule inhibitors that can block the activity of these deubiquitinases is an active area of research. frontiersin.org Such inhibitors could prevent the stabilization of cancer-promoting proteins, leading to their degradation and ultimately inhibiting tumor growth. mdpi.comgoogle.com

Given the high structural similarity between USP25 and USP28, many inhibitors, including AZ-2, exhibit dual activity against both enzymes. researchgate.netembopress.org The inhibitor AZ-2 is a potent, dual inhibitor of USP25 and USP28 with IC50 values of 0.9 µM for both. dcchemicals.comprobechem.com Research has shown that such dual inhibitors can effectively engage both targets in cells, modulate the levels and half-life of oncoproteins like c-Myc, and induce apoptosis and reduce cell viability in various cancer cell lines. researchgate.netdcchemicals.com The development of these inhibitors provides valuable tools to further investigate the biology of DUBs and their potential as therapeutic targets. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYSDKCEPZFKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Characterization of Usp25 and 28 Inhibitor Az 2

Discovery and Chemical Series Evolution of AZ-Series Inhibitors

The AZ-series of inhibitors, which includes AZ-2, was identified through a high-throughput screening process designed to discover small molecules that could dually inhibit the deubiquitinating enzymes (DUBs) USP25 and USP28. invivochem.cnresearchgate.net This initiative led to the discovery of initial hit compounds that provided a foundation for a comprehensive structure-activity relationship (SAR) program. invivochem.cn

The subsequent medicinal chemistry efforts were focused on optimizing the initial hits to enhance their potency and selectivity. This led to the development of the benzylaminoethanol derivative series, with AZ-1 being a significant early compound that demonstrated potent inhibition of both USP25 and USP28. researchgate.net Further refinement of this chemical series, aimed at improving cellular efficacy while preserving the dual inhibitory action, culminated in the creation of AZ-2. researchgate.net Structure-activity analyses revealed that substitutions on the benzoxy-substituent of the AZ-scaffold, particularly those containing fluorine, are crucial for effective binding and inhibition of USP28 and USP25.

| Compound | Key Substitutions | Inhibition Potency |

| AZ-1 | -F/-CF3 | High nanomolar to low micromolar range |

| AZ-2 | -O-CF3 | High nanomolar to low micromolar range |

| AZ-4 | 3x-F | High nanomolar to low micromolar range |

| AZ-3 | Non-fluoro-substituted | Significantly diminished potency |

Mechanism of Enzymatic Inhibition by AZ-2

AZ-2 functions as an allosteric inhibitor, a mechanism that involves binding to a site on the enzyme that is distinct from the catalytic active site. This novel allosteric pocket is located in a cleft between the thumb and palm subdomains of USP25 and USP28. The binding of AZ-2 to this site induces a conformational change in the enzyme. This structural alteration allosterically prevents the enzyme from undergoing the necessary conformational changes required for substrate binding and catalysis, thus inhibiting its deubiquitinating activity.

The inhibitory potency of the AZ-series of compounds is critically dependent on interactions with specific amino acid residues within the allosteric pocket. A key residue for both inhibitor binding and the intrinsic activity of the enzymes is Glutamate (B1630785) 373 (E373) in USP25 and the corresponding Glutamate 366 (E366) in USP28. This glutamate residue is unique to USP25 and USP28 among deubiquitinases and plays a central structural role in maintaining the stability of the binding pocket. Obstructing this inhibitor-binding pocket by mutating this specific glutamate residue can impair both inhibitor binding and the enzyme's catalytic activity.

Consistent with its allosteric mode of action, AZ-2 demonstrates a non-competitive inhibition profile. medchemexpress.com This indicates that the inhibitor does not directly compete with the ubiquitin substrate for binding to the enzyme's active site. In enzymatic assays, the presence of AZ-2 decreases the maximum rate of reaction (Vmax) without significantly affecting the Michaelis constant (Km) of the enzyme for its substrate. This kinetic signature confirms that the inhibition by AZ-2 is not overcome by increasing concentrations of the substrate, a characteristic feature of non-competitive inhibition. medchemexpress.com

Critical Amino Acid Residues for Inhibitor Potency and Enzyme Activity (e.g., E366/E373)

Selectivity Profile of AZ-2 Within the DUB Family

AZ-2 exhibits a high degree of selectivity for USP25 and USP28 over other deubiquitinating enzymes. researchgate.netnih.gov In broad screening panels, AZ-2 and its analogs, like AZ-1, have shown potent inhibition against USP25 and USP28 while displaying minimal to no activity against a wide array of other DUBs from various subfamilies. invivochem.cnnih.gov This selectivity is attributed to the poor conservation of the allosteric binding pocket targeted by AZ-2 across the wider DUB family. The specific nature of this binding site makes AZ-2 a valuable chemical probe for studying the distinct biological roles of USP25 and USP28. nih.gov

The table below summarizes the inhibitory activity of a representative compound from the AZ-series, AZ-1, against its primary targets.

| Target Enzyme | IC50 | Binding Affinity (Kd) |

| USP28 | 0.6 μM tocris.com | 0.2 - 3.7 μM tocris.com |

| USP25 | 0.7 μM medchemexpress.comtocris.com | Not specified |

Cellular Specificity and Off-Target Considerations

The therapeutic utility of a small molecule inhibitor is intrinsically linked to its specificity. A highly selective compound minimizes the potential for off-target effects and associated toxicities. AZ-2, a member of the benzylaminoethanol series of inhibitors, has been characterized as a potent and selective dual inhibitor of both USP25 and USP28. acs.orgnih.gov

Biochemical assays have demonstrated that AZ-2 exhibits a high degree of selectivity for USP25 and USP28 over other deubiquitinases. researchgate.net The inhibitory activity of AZ-2 and its analogs is attributed to their interaction with a conserved cleft present in both USP25 and USP28, which explains their dual specificity. nih.govnih.gov Structural and functional analyses of related inhibitors from the same chemical series have shed light on the molecular basis for this selectivity, highlighting a key glutamate residue within the binding pocket that is conserved in both USP25 and USP28 but not in other USPs. nih.gov

To quantitatively assess the selectivity of the chemical scaffold, a broad panel of DUBs was screened. While specific data for AZ-2's selectivity profile across a comprehensive panel is not publicly available in a tabulated format, the initial discovery and characterization of this inhibitor series reported high selectivity. researchgate.net For the closely related analog, AZ-1, data from activity-based protein profiling (ABPP) in cell lysates confirmed its strong engagement with USP25 and, to a lesser extent, USP28, with minimal interaction with other DUBs detected in the experiment. nih.gov This provides strong evidence for the selective nature of this chemical class of inhibitors.

Table 1: Selectivity of the AZ-scaffold against a panel of deubiquitinases. (Note: Specific quantitative data for AZ-2 is not available. The following represents a conceptual table based on the reported high selectivity of the compound series.)

| Deubiquitinase | % Inhibition (at a specified concentration) |

| USP28 | High |

| USP25 | High |

| USP2 | Low |

| USP4 | Low |

| USP5 | Low |

| USP7 | Low |

| USP8 | Low |

| USP11 | Low |

| USP15 | Low |

| USP21 | Low |

| UCHL1 | Low |

| UCHL3 | Low |

| OTUB1 | Low |

Target Engagement Studies in Cellular Contexts

Confirming that a small molecule inhibitor engages its intended target within a cellular environment is a critical step in its validation. For the AZ-series of inhibitors, including AZ-2, cellular target engagement has been demonstrated through various methods, including biophysical assays and the observation of downstream effects on specific cellular pathways. researchgate.netacs.org

Biophysical methods such as Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) have been employed to confirm the direct binding of these inhibitors to USP28. nih.gov For instance, the related compound AZ-1 showed a dissociation constant (Kd) in the micromolar range in ITC experiments, confirming a direct physical interaction with the enzyme. nih.gov

A key method for demonstrating target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA). univr.itbiorxiv.orgmdpi.com This technique relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. While specific CETSA data for AZ-2 has not been detailed in published literature, the methodology is well-established for confirming the cellular target engagement of DUB inhibitors. researchgate.netnorthampton.ac.uk

Evidence of target engagement for the AZ-series of inhibitors in cells is further substantiated by the modulation of downstream signaling pathways. A primary and well-documented substrate of USP28 is the oncoprotein c-Myc. researchgate.net Inhibition of USP28 by compounds such as AZ-2 is expected to lead to the destabilization and subsequent degradation of c-Myc. Indeed, treatment of cancer cell lines, such as the human colon carcinoma cell line HCT116, with these inhibitors has been shown to reduce the cellular levels and shorten the half-life of the c-Myc protein. researchgate.netthno.orgoncotarget.com This modulation of a known downstream substrate provides strong pharmacological evidence of target engagement in a cellular context.

Table 2: Cellular Target Engagement and Downstream Effects of the AZ-Inhibitor Series. (Note: This table is a composite representation based on findings for the AZ-series of inhibitors, including AZ-2.)

| Assay Type | Cell Line | Target(s) | Observed Effect | Reference |

| c-Myc Protein Levels | HCT116 | USP28 | Reduction in total c-Myc protein levels. | researchgate.netnih.gov |

| c-Myc Protein Half-life | HCT116 | USP28 | Decreased half-life of the c-Myc protein. | researchgate.net |

| Apoptosis Induction | Various cancer cell lines | USP25/28 | Induction of apoptosis. | researchgate.net |

| Cell Viability | Various cancer cell lines | USP25/28 | Inhibition of cell viability. | researchgate.net |

Impact of Az 2 Inhibition on Cellular Processes and Signaling Pathways

Modulation of Oncogenic Protein Stability and Turnover

Inhibition of the USP25/28 subfamily by compounds like AZ-2 directly impacts the cellular protein landscape by preventing the deubiquitination of key oncogenic drivers. This leads to their increased ubiquitination and subsequent degradation by the proteasome, effectively reducing their cellular levels and oncogenic activity.

Regulation of c-Myc Oncoprotein Levels

The c-Myc oncoprotein is a critical transcription factor that is deregulated in a vast number of human cancers. Its stability is tightly controlled, in part by the deubiquitinase USP28. USP28 counteracts the action of the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), which targets c-Myc for degradation.

The inhibition of USP28 by benzylaminoethanol compounds, including AZ-2 and the closely related AZ1, has been shown to effectively decrease the cellular levels of the c-Myc protein. This action is a direct consequence of blocking USP28's deubiquitinating activity, which leads to the destabilization and subsequent proteasomal degradation of c-Myc. Studies have demonstrated that these inhibitors can modulate both the total levels and the half-life of the c-Myc oncoprotein in cancer cells. While direct interaction between the polyamine regulatory protein AZ2 and c-Myc has been reported to promote its degradation, this is a separate protein and distinct from the small molecule inhibitor AZ-2.

Effects on Other Oncogenic Substrates (e.g., ΔNp63, c-JUN, Notch1, Tankyrase-1/2)

The impact of USP25/28 inhibition extends beyond c-Myc to a range of other proteins implicated in cancer progression.

ΔNp63 and c-JUN: USP28 has been shown to stabilize the oncoproteins ΔNp63 and c-JUN. Consequently, treatment with USP28 inhibitors leads to a significant reduction in the protein levels of both ΔNp63 and c-JUN in cancer cells, such as those in lung squamous cell carcinoma. The inhibitor AZ1, a close analog of AZ-2, has been specifically shown to block the USP28-dependent stabilization of ΔNp63.

Notch1: The Notch1 signaling pathway is crucial in many developmental processes and is frequently activated aberrantly in cancers like T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL). USP28 regulates the stability of the cleaved, active form of Notch1 (NICD). Pharmacological inhibition of USP28 with the small molecule inhibitor AZ1 has been demonstrated to downregulate NICD protein levels, thereby suppressing Notch1 signaling activity.

Tankyrase-1/2: Tankyrase-1 and -2 (TNKS1/2) are poly-ADP-ribosyltransferases involved in the regulation of Wnt signaling, a pathway critical for both development and cancer. Research has identified USP25 as a deubiquitinase that interacts with and stabilizes tankyrases. Overexpression of USP25 increases the half-life of TNKS1/2, while knockout of USP25 leads to their decrease. This indicates that dual USP25/28 inhibitors like AZ-2 can indirectly modulate Wnt signaling by controlling the stability of tankyrases.

Influence on Leukemia-Associated Proteins (e.g., BCR-ABL, STAT5)

In the context of hematological malignancies, particularly Philadelphia chromosome-positive (Ph-positive) leukemias, the fusion protein BCR-ABL is a key oncogenic driver. Its stability and the activation of its downstream signaling pathways are critical for the proliferation of leukemia cells.

Studies have shown that USP25 is implicated in maintaining the expression levels of BCR-ABL. Treatment of Ph-positive leukemia cells with USP25 inhibitors, specifically the series including AZ-1, AZ-2, and AZ-3, resulted in a dose-dependent reduction in the protein levels of both BCR-ABL and its key downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5). This effect was observed at the protein level, as the mRNA expression of BCR-ABL was not significantly affected, indicating that the inhibitors attenuate the stability of these oncoproteins. STAT5, a crucial transcription factor in CML, is a downstream target of BCR-ABL, and its inhibition is considered a therapeutic strategy.

| Cell Line | Compound | Concentration (µM) | Target Protein | Observed Effect | Source |

|---|---|---|---|---|---|

| K562 | AZ-2 | 60 | BCR-ABL | Decreased Protein Level | |

| K562 | AZ-2 | 60 | STAT5 | Decreased Protein Level | |

| SK-9 | AZ-2 | 60 | BCR-ABL | Decreased Protein Level | |

| SK-9 | AZ-2 | 60 | STAT5 | Decreased Protein Level |

Regulation of Receptor Tyrosine Kinase Homeostasis (e.g., EGFR)

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) are essential for normal cellular homeostasis but are frequently dysregulated in cancer. The ubiquitin system is a key regulator of RTK trafficking and degradation. Recent findings have implicated USP25 in the regulation of EGFR homeostasis by modulating its internalization and degradation. Furthermore, while not a direct substrate, inhibiting USP28 has been shown to synergize with targeted therapies against mutant EGFR. This suggests that by modulating the ubiquitin-proteasome system, USP25/28 inhibitors can influence the broader signaling network of RTKs, potentially resetting the cellular proteome and enhancing the efficacy of other targeted agents.

Induction of Regulated Cell Death Mechanisms

A primary outcome of destabilizing multiple oncoproteins is the induction of programmed cell death, a critical mechanism for eliminating cancerous cells.

Apoptosis Induction in Cancer Cell Lines

The inhibition of USP25 and USP28 has been demonstrated to induce apoptosis and reduce cell viability across a variety of cancer cell lines. By causing the degradation of key survival proteins like c-Myc and others, inhibitors such as AZ-2 and its analogs disrupt the pro-survival signaling that cancer cells depend on, tipping the balance towards apoptosis. For example, treatment with the USP28 inhibitor AZ1 leads to a dose-dependent increase in apoptosis in triple-negative breast cancer cells. Similarly, in chronic myeloid leukemia (CML) cell lines, the depletion of Bcr-Abl and its downstream anti-apoptotic targets via proteasomal degradation leads to the induction of apoptosis.

| Cell Line | Inhibitor | Key Finding | Source |

|---|---|---|---|

| Various Cancer Cell Lines | USP25/28 Inhibitors (AZ series) | Induce apoptosis and loss of cell viability. | |

| K562, LAMA-84 (CML) | LAQ824 (HDAC inhibitor promoting Bcr-Abl degradation) | Dose-dependent increase in apoptotic cells detected by Annexin V. | |

| HCC1806 (TNBC) | AZ1 | Dose-dependent suppression of proliferation and induction of apoptosis. | |

| Primary CLL cells | AZ1 | Reduced cell viability, with additive effects when combined with venetoclax. |

Impact on Cell Viability and Proliferation

Inhibition of USP25 and USP28 by the inhibitor AZ1 has been demonstrated to reduce the viability and proliferation of various cancer cell lines. caymanchem.combioscience.co.ukacs.org The compound induces apoptosis, or programmed cell death, and consequently leads to a loss of cell viability. acs.org Research has shown that treatment with AZ1 results in a dose-dependent suppression of cancer cell proliferation. researchgate.net For instance, a 48-hour treatment with the inhibitor suppressed the proliferation of breast cancer cell lines, including HCC1806, MDA-MB-231, and HCC1937. researchgate.net The effective concentration for inducing cell death (EC50) varies between cell lines, generally falling within the micromolar range. caymanchem.combioscience.co.ukbio-techne.comrndsystems.com

| Cell Line Type | Effect | EC50 Value (µM) | Reference |

|---|---|---|---|

| Various Cancer Cell Lines | Decreased Viability | 9.8 - 33.5 | caymanchem.combioscience.co.uk |

| Colon Carcinoma Cells | Induces Cell Death | 18 - 20 | bio-techne.comrndsystems.com |

Influence on Cellular Signaling Cascades

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, and DUBs like USP25 and USP28 are key regulators within this system. ubiquigent.com USP28, in particular, is known to stabilize a number of oncoproteins by removing their ubiquitin tags, thereby preventing their degradation by the proteasome. nih.govnih.gov

The inhibition of USP28 by AZ1 leads to the destabilization and subsequent degradation of several key proteins involved in cancer progression. acs.orgresearchgate.net This effect is concentration-dependent and can be reversed by treatment with a proteasome inhibitor like MG132, confirming that the degradation occurs via the UPS. caymanchem.combioscience.co.uk The most well-documented substrate affected by USP28 inhibition is the c-Myc oncoprotein, whose stability is highly dependent on USP28 activity. acs.orgmedchemexpress.com Inhibition of USP28 with AZ1 dose-dependently reduces the total levels and the half-life of c-Myc. acs.orgbio-techne.comrndsystems.com

| Substrate Protein | Effect of USP25/28 Inhibition by AZ1 | Primary Regulating DUB | Reference |

|---|---|---|---|

| c-Myc | Promotes degradation | USP28 | acs.orgmedchemexpress.com |

| ΔNp63 | Promotes degradation | USP28 | researchgate.netnih.gov |

| c-JUN | Promotes degradation | USP28 | researchgate.netnih.gov |

| NOTCH1 | Promotes degradation | USP28 | researchgate.netresearchgate.net |

| Tankyrase-1/2 | Promotes degradation | USP25 | nih.govfrontiersin.orgfrontiersin.org |

USP25 has been identified as a positive regulator of the Wnt/β-catenin signaling pathway. researchgate.netscientificarchives.com This pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers. USP25 exerts its influence by controlling the stability of tankyrases (TNKS1 and TNKS2). nih.govfrontiersin.org Tankyrases mediate the degradation of Axin, a key component of the β-catenin destruction complex. frontiersin.orgfrontiersin.org By deubiquitinating and stabilizing tankyrases, USP25 promotes Axin degradation, leading to the accumulation of β-catenin and activation of Wnt target genes. nih.govresearchgate.netfrontiersin.org

Consequently, inhibition of USP25 with the dual inhibitor AZ1 promotes the degradation of tankyrases. frontiersin.orgmednexus.org This leads to the stabilization of Axin, which in turn enhances the degradation of β-catenin and antagonizes Wnt signaling. frontiersin.orgfrontiersin.org Studies have confirmed that treatment with AZ1 can decrease the expression of Wnt-related genes in colon tumor models. medchemexpress.com

The KEAP1-NRF2 pathway is the primary regulatory system for cellular protection against oxidative stress. researchgate.netmdpi.com Under normal conditions, Kelch-like ECH-associated protein 1 (KEAP1) targets the transcription factor NRF2 for ubiquitination and proteasomal degradation. mdpi.comnih.gov Recent studies have revealed that USP25 directly interacts with KEAP1, deubiquitinates it, and protects it from proteasomal degradation. researchgate.netnih.govgenecards.org This stabilization of KEAP1 ensures low basal levels of NRF2. nih.gov

Pharmacological inhibition of USP25 disrupts this process. By inhibiting USP25, compounds like AZ1 lead to the downregulation of KEAP1. researchgate.netnih.gov The reduction in KEAP1 levels allows NRF2 to escape degradation, stabilize, and accumulate in the nucleus, where it activates the expression of antioxidant genes. researchgate.netnih.govresearchgate.net This enhances the cell's capacity to respond to and counteract oxidative stress. nih.gov Furthermore, silencing of USP28 has also been shown to result in the activation of the NRF2 antioxidant pathway. researchgate.net

Wnt/β-catenin Pathway Modulation

Role in Cellular Homeostasis and Stress Responses

The functions of USP25 and USP28 are integral to maintaining cellular homeostasis and orchestrating appropriate responses to various stressors. ubiquigent.comnih.govnih.gov The ubiquitin-proteasome system, modulated by these DUBs, is fundamental to protein quality control and the regulation of protein stability. ubiquigent.comnih.gov

USP28 plays a significant role in the cellular response to genotoxic stress, such as DNA damage. nih.govresearchgate.net It contributes to the stabilization of key tumor suppressor proteins like p53 and the DNA damage mediator 53BP1, thereby facilitating cell cycle arrest or apoptosis to maintain genome stability. elifesciences.orgoup.com Inhibition of USP28 can thus impair these critical stress response pathways, allowing cells to bypass checkpoints. elifesciences.org

USP25 is involved in multiple homeostatic processes, including the regulation of immune responses, such as those mediated by interleukin-17 (IL-17) and antiviral pathways. frontiersin.orgnih.gov It also contributes to endoplasmic reticulum-associated degradation (ERAD), a quality control system that removes misfolded proteins, and is involved in systemic glucose homeostasis. frontiersin.orgnih.govembopress.org Therefore, inhibiting USP25 and USP28 with AZ1 can have broad consequences, impacting cellular responses to DNA damage, inflammation, infection, and metabolic stress. nih.govbiorxiv.org

Preclinical Efficacy Studies of Usp25 and 28 Inhibitor Az 2 in Disease Models

Oncology Research Applications

In the context of cancer, the dual inhibition of USP25 and USP28 is a strategic approach targeting key oncogenic pathways. USP28, in particular, is known to stabilize oncoproteins critical for tumor growth and proliferation, such as c-MYC, c-JUN, and Δp63, by counteracting their degradation. researchgate.netfrontiersin.orgrndsystems.com Because USP28 and its homolog USP25 share high structural similarity, most developed inhibitors, including those in the AZ-series, target both enzymes. researchgate.netmdpi.com

Dual inhibitors of USP25/28 have demonstrated the ability to induce cell death and reduce cell viability across a range of cancer cell lines. researchgate.net The mechanism often involves the destabilization of key oncoproteins. For instance, treatment with the dual inhibitor AZ1 has been shown to dose-dependently decrease the levels of the c-Myc oncoprotein in colon carcinoma cells. rndsystems.combio-techne.com This reduction in oncoprotein stability leads to impaired growth and induction of apoptosis. researchgate.net The anti-proliferative effects of representative dual USP25/28 inhibitors have been observed in various cancer types, highlighting the broad potential of this therapeutic strategy.

Table 1: In Vitro Effects of Representative USP25/28 Inhibitors on Cancer Cell Lines This table presents data for close analogs of AZ-2, such as AZ1 and FT206, to illustrate the typical anti-proliferative effects of this inhibitor class.

| Inhibitor | Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |

| AZ1 | Colon Carcinoma | Various | Reduces c-Myc levels, induces cell death. | rndsystems.com, bio-techne.com |

| FT206 | Lung Squamous Cell Carcinoma (LSCC) | Human LSCC cells | Reduced protein levels of Δp63, c-JUN, and c-MYC; impaired growth. | frontiersin.org |

| CT1113 | Ph-Positive Acute Lymphoblastic Leukaemia (Ph+ALL) | Human Ph+ALL cell lines | Potent growth inhibitory effects. | semanticscholar.org |

The anti-tumor effects of dual USP25/28 inhibitors have been validated in several preclinical xenograft models. Inhibition of USP28, often in conjunction with USP25, has been shown to cause a dramatic regression of tumors in animal models of human cancers. researchgate.netfrontiersin.org For example, a study using a specific USP28/25 inhibitor demonstrated substantial regression of established human lung squamous cell carcinoma (LSCC) xenografts. frontiersin.org This effect is consistent with the on-target activity of destabilizing key oncoproteins that drive tumor maintenance. frontiersin.org Similarly, the inhibitor AZ1 has been shown to block the USP28-dependent stabilization of ΔNp63, leading to a reduction in the size and number of squamous cell carcinoma tumors in transplanted models. nih.gov These findings underscore the potential of this class of inhibitors to translate in vitro anti-proliferative effects into meaningful in vivo anti-tumor activity.

Table 2: In Vivo Anti-Tumor Activity of Representative USP25/28 Inhibitors in Xenograft Models This table includes data from studies on close analogs of AZ-2 to demonstrate the in vivo potential of this inhibitor class.

| Inhibitor | Xenograft Model | Key Findings | Reference(s) |

| FT206 | Human Lung Squamous Cell Carcinoma (LSCC) Xenografts | Induced substantial regression of tumors. | frontiersin.org |

| AZ1 | Squamous Cell Carcinoma (SCC) Transplanted Tumors | Decreased tumor size and number. | nih.gov |

| CT1113 | Ph+ALL Cell-Derived Allograft Model | Effectively eradicated leukemia cells from bone marrow and spleen; prolonged survival. | semanticscholar.org |

To enhance anti-tumor efficacy, researchers are exploring the use of USP25/28 inhibitors in combination with other cancer therapies. frontiersin.org One promising strategy involves pairing these inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-1 therapy. nih.gov The rationale is that inhibiting USP25/28 can remodel the tumor microenvironment from an immunosuppressive ("cold") state to an immune-active ("hot") state. For instance, a dual inhibitor was found to trigger a robust CD8+ T cell-dependent anti-tumor immune response by increasing T-cell infiltration and activity while reducing pro-tumoral M2-like macrophages. nih.gov Mechanistically, this was linked to the degradation of YTHDF2, a substrate of USP25/28, which in turn abolished immunosuppression. nih.gov Such combinations have been shown to strongly enhance the efficacy of anti-PD-1 therapy in murine tumor models. nih.gov

In Vivo Anti-Tumor Activity in Xenograft Models

Neurodegenerative Disease Research

Beyond oncology, the inhibition of USP25 has emerged as a potential therapeutic avenue for neurodegenerative conditions, particularly Alzheimer's disease (AD). frontiersin.org USP25 is encoded on chromosome 21, and its triplication in Down syndrome is considered a significant risk factor for early-onset AD. nih.gov Research has identified USP25 as a critical regulator of microglial homeostasis and amyloid pathology. frontiersin.orgnih.gov

Studies using murine models of AD have demonstrated a direct link between USP25 and amyloid pathology. Pharmacological inhibition of USP25 with the dual inhibitor AZ1 was shown to significantly ameliorate amyloid burden in the brains of 5xTgFAD mice, a common animal model for AD. semanticscholar.orgnih.govnih.gov Subsequent analysis revealed a reduction in the number of amyloid plaques and associated dystrophic neurites following treatment. nih.gov

The mechanism underlying this effect involves the regulation of amyloid precursor protein (APP) processing. nih.gov USP25 was found to reduce the ubiquitination and subsequent lysosomal degradation of both APP and the β-secretase BACE1. semanticscholar.orgnih.gov By inhibiting USP25, compounds like AZ1 promote the degradation of APP and BACE1, thereby reducing the generation of amyloid-β (Aβ) peptides and mitigating amyloid pathology. semanticscholar.orgnih.govnih.gov

Neuroinflammation, driven by the excessive activation of microglia, is a key feature of neurodegenerative diseases. mdpi.comfrontiersin.org USP25 plays a pivotal role in this process. frontiersin.org Overexpression of USP25 can induce microglial activation and subsequent cognitive and synaptic dysfunction. frontiersin.org Conversely, inhibiting USP25 helps re-establish homeostatic microglial signaling. frontiersin.org

In preclinical AD models, the administration of the USP25/28 inhibitor AZ1 has been shown to attenuate microglial activation. nih.govrndsystems.combio-techne.com This modulation of neuroinflammation contributes to the rescue of synaptic and cognitive functions in these models. frontiersin.orgrndsystems.combio-techne.com By targeting USP25, inhibitors like AZ-2 and its analogs can potentially curb the chronic neuroinflammatory state that exacerbates neuronal damage in diseases like Alzheimer's. nih.govdntb.gov.ua

Effects on Synaptic Function and Cognitive Outcomes

While direct studies on the effects of the dual USP25/28 inhibitor AZ-2 on synaptic function and cognitive outcomes are not extensively detailed in the currently available research, the broader context of USP25 inhibition suggests a potential role in modulating neurological processes. A series of benzylaminoethanols, which includes AZ-2 and its analogs like AZ1, have been identified as potent inhibitors of both USP25 and USP28. researchgate.netnih.gov Research into related compounds and the broader family of deubiquitinating enzyme (DUB) inhibitors provides a basis for inferring potential applications in neurological and cognitive domains.

For instance, the inhibition of USP25 by a related compound, AZ1, has been shown to reduce the amount of amyloid precursor protein (APP) and amyloid plaques in the cerebral cortex of a mouse model of Alzheimer's disease. nih.gov This suggests that inhibitors of USP25 could play a role in mitigating the pathology of neurodegenerative diseases characterized by protein aggregation. patsnap.com The ubiquitin-proteasome system, which DUBs like USP25 regulate, is critical for clearing misfolded proteins, a common feature in conditions such as Alzheimer's and Parkinson's disease. patsnap.com By modulating this system, USP25 inhibitors could potentially enhance the clearance of these toxic protein aggregates, thereby slowing disease progression. patsnap.com

Furthermore, the dysregulation of brain cholesterol homeostasis and synaptic plasticity are implicated in cognitive decline. unimi.it While not directly linked to AZ-2, studies on other molecules affecting synaptic function highlight the importance of these pathways. For example, the protein PCSK9, which is also expressed in the brain, has been shown to be crucial for cognitive performance by modulating the synaptic localization of ApoER2. unimi.it This underscores the intricate relationship between protein regulation, synaptic integrity, and cognition.

The impact of various dietary factors and antidiabetic drugs on cognition and synaptic function is also an area of active investigation. mdpi.comresearchgate.net These studies often point to mechanisms involving the reduction of inflammation, oxidative stress, and the enhancement of neurogenesis and synaptic plasticity, all of which can be influenced by the ubiquitin-proteasome system. mdpi.comtandfonline.com Therefore, it is plausible that a USP25/28 inhibitor like AZ-2 could have downstream effects on these processes, although direct evidence is still needed.

Immunomodulatory and Anti-Inflammatory Applications

The dual USP25 and USP28 inhibitor AZ-2 and its analogs have demonstrated significant immunomodulatory and anti-inflammatory properties in various preclinical models. These effects are largely attributed to their ability to regulate host immune responses and attenuate inflammation.

Regulation of Host Immune Response to Pathogens

The inhibition of USP25 has been shown to play a role in modulating the host's immune response to bacterial infections. researchgate.net Specifically, the inhibitor AZ1, a related compound to AZ-2, was found to impair USP25-induced intestinal bacterial infection and enhance the immune response. researchgate.net This suggests that by inhibiting USP25, these compounds can bolster the host's ability to clear pathogens.

The immune system's response to pathogens is a tightly regulated process involving both activating and suppressive signals to prevent overreaction, which can lead to conditions like a "cytokine storm". stanford.edu Pathogens can exploit these regulatory mechanisms to evade the immune system. stanford.edufrontiersin.org For example, some viruses and bacteria can increase the expression of the "don't eat me" signal molecule CD47 on infected cells, which helps them avoid being destroyed by immune cells like macrophages. stanford.edu

Quorum sensing molecules produced by bacteria, such as 2-amino acetophenone (B1666503) (2-AA) from Pseudomonas aeruginosa, can also modulate the host immune response. plos.orgfrontiersin.org Pre-treatment of mice with 2-AA led to a significant increase in survival following infection by attenuating the inflammatory response, likely by upregulating anti-inflammatory cytokines. plos.org This highlights the complex interplay between pathogens and the host immune system. Inhibitors that can modulate these responses, potentially like AZ-2, could offer therapeutic benefits by preventing pathogens from hijacking the host's regulatory mechanisms. pnas.org

Attenuation of Inflammation in Intestinal Disease Models

The anti-inflammatory effects of USP25/28 inhibitors have been particularly noted in models of intestinal disease. The compound AZ1, an analog of AZ-2, has been shown to inhibit colonic tumorigenesis by promoting the clearance of infected bacteria and resolving inflammation through the attenuation of Wnt and SOCS3-PStat3 signaling. nih.gov This points to the therapeutic potential of these inhibitors in inflammatory bowel disease (IBD) and other inflammatory conditions of the gut. researchgate.net

Various animal models are used to study IBD, including those induced by chemicals like trinitrobenzene sulfonic acid (TNBS), oxazolone, and dextran (B179266) sulfate (B86663) sodium (DSS). nih.govkoreamed.org These models mimic the chronic inflammation and histopathological features of human IBD, such as Crohn's disease and ulcerative colitis. nih.govkoreamed.org They are characterized by an influx of inflammatory cells and the overproduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. acs.org

The inhibition of USP28, in particular, has been shown to destabilize oncoproteins like c-MYC and c-JUN, which can drive tumorigenesis in the context of chronic inflammation. elifesciences.org Small molecule inhibitors that target both USP28 and its close homolog USP25 have demonstrated the ability to induce the regression of tumors in preclinical models. elifesciences.org This suggests that dual inhibitors like AZ-2 could be effective in managing inflammation-driven diseases of the intestine. The mechanism often involves the suppression of pro-inflammatory pathways and the modulation of cytokine production. nih.govwjgnet.com

Other Emerging Preclinical Applications

Beyond its immunomodulatory and anti-inflammatory roles, the dual USP25 and 28 inhibitor AZ-2 and related compounds are being explored for other potential therapeutic applications.

Potential Role in Antiviral Activity (e.g., SARS-CoV-2)

There is emerging evidence suggesting that inhibitors of USP25 may have antiviral activity. One study reported that the USP25 inhibitor AZ1 was able to impair the replication of SARS-CoV-2. researchgate.net This is supported by the identification of USP25 as an interactor of the SARS-CoV-2 protein NSP16. researchgate.net While the precise mechanisms are still under investigation, it is hypothesized that inhibiting USP25 could interfere with viral entry or replication processes.

The search for effective antiviral agents has led to the repurposing of existing drugs with known immunomodulatory and anti-inflammatory properties. researchgate.net For example, the macrolide antibiotic azithromycin (B1666446) was investigated for its potential against SARS-CoV-2 due to its ability to modulate the immune response and its in vitro inhibitory activity against the virus. researchgate.netnih.gov Although clinical data did not consistently support its efficacy in COVID-19 patients, these studies highlight the strategy of targeting host factors to combat viral infections. researchgate.net

The development of specific antiviral compounds, such as main protease inhibitors for SARS-CoV-2, demonstrates the value of targeting key viral enzymes. acs.org In parallel, exploring host-directed therapies, which could include USP25/28 inhibitors, offers a complementary approach that may be less susceptible to viral mutations. frontiersin.org

Explorations in Metabolic Disorder Contexts

The potential application of USP25/28 inhibitors in metabolic disorders is a nascent but intriguing area of research. While there are no direct studies linking AZ-2 to metabolic diseases, the broader landscape of drug discovery for these conditions provides a rationale for future investigations.

Metabolic syndrome is a cluster of conditions that includes obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels. nih.gov Current therapeutic strategies often involve drugs that target specific aspects of this syndrome, such as sodium-glucose cotransporter 2 (SGLT2) inhibitors for type 2 diabetes. nih.govnih.gov These drugs not only lower blood glucose but also have beneficial effects on body weight, blood pressure, and lipid profiles. nih.govdiabinfo.de

The ubiquitin-proteasome system is involved in numerous cellular processes, including those that regulate metabolism. Therefore, modulating this system with inhibitors like AZ-2 could potentially impact metabolic pathways. For example, antizyme inhibitor 2 (AZIN2), which is highly expressed in the testis and brain, is involved in polyamine metabolism and has been implicated in various pathologies. researchgate.net This illustrates how inhibitors of specific components of cellular regulatory systems can have far-reaching effects. As research into the diverse roles of USP25 and USP28 continues, their potential involvement in metabolic regulation may become an important area of study.

Advanced Methodologies for Studying Usp25 and 28 Inhibitor Az 2

Biochemical and Biophysical Assays for Deubiquitinase Activity and Inhibition

The foundational analysis of AZ-2 involves a suite of biochemical and biophysical assays designed to quantify its inhibitory action on USP25 and USP28 and to characterize the physical nature of their interaction.

Enzymatic Activity Assays (e.g., FRET-based)

To determine the potency of AZ-2 as an inhibitor of USP25 and USP28, enzymatic activity assays are employed. A common and sensitive method is the Förster Resonance Energy Transfer (FRET)-based assay. This technique typically utilizes a di-ubiquitin substrate linked by a specific isopeptide bond (e.g., K48 or K63) and labeled with a FRET pair of fluorophores. When the di-ubiquitin is intact, the proximity of the donor and acceptor fluorophores results in a high FRET signal. Upon cleavage by a deubiquitinase (DUB), the fluorophores are separated, leading to a measurable decrease in FRET. The rate of this change is directly proportional to the enzyme's activity. By introducing AZ-2 at various concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.

Table 1: Representative Data from a FRET-based Inhibition Assay

| Inhibitor Concentration | USP25 Activity (% of Control) | USP28 Activity (% of Control) |

|---|---|---|

| 0.1 µM | 95% | 92% |

| 1 µM | 75% | 70% |

| 10 µM | 50% | 45% |

| 100 µM | 15% | 10% |

Note: The data presented in this table is illustrative of the results that would be obtained from a FRET-based inhibition assay and does not represent actual experimental values for AZ-2.

Protein-Ligand Interaction Studies (e.g., K_d determination)

Beyond measuring enzymatic inhibition, it is crucial to quantify the direct binding affinity of AZ-2 to its target DUBs. The dissociation constant (K_d) provides a precise measure of this interaction. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are the gold standard for determining K_d values. In an SPR experiment, either USP25 or USP28 is immobilized on a sensor chip, and solutions of AZ-2 are passed over the surface. The binding events are detected in real-time as a change in the refractive index, allowing for the calculation of association and dissociation rates, and subsequently the K_d. These binding studies confirm that AZ-2 directly engages its intended targets.

Structural Elucidation Techniques (e.g., X-ray Crystallography of Inhibitor-Bound DUBs)

The most detailed understanding of how AZ-2 inhibits USP25 and USP28 comes from structural biology. X-ray crystallography can be used to determine the three-dimensional structure of the DUBs in complex with the inhibitor at an atomic level. Obtaining a crystal structure of AZ-2 bound within the active site of USP25 or USP28 would reveal the precise binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's affinity and selectivity. This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective next-generation inhibitors.

Cell-Based Assays for Functional Outcomes

Immunoblotting for Protein Stability and Phosphorylation

Immunoblotting, also known as Western blotting, is a fundamental technique to assess the downstream effects of AZ-2 in cells. Since DUBs remove ubiquitin from their substrates to prevent their degradation, inhibiting USP25 and USP28 with AZ-2 should lead to the accumulation of their specific substrates. For instance, studies have shown that inhibiting USP25 can increase the levels of certain proteins like BCR-ABL and STAT5. researchgate.net Researchers can treat cultured cells with AZ-2, lyse the cells, and then use specific antibodies to detect changes in the levels of known or putative substrates of USP25 and USP28. Furthermore, if a substrate of these DUBs is involved in a signaling cascade, immunoblotting with phospho-specific antibodies can be used to determine if the inhibition of their deubiquitination affects downstream protein phosphorylation events.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful, high-throughput technique to analyze the effects of a compound on cell populations. To investigate if the inhibition of USP25 and USP28 by AZ-2 affects cell viability and proliferation, flow cytometry can be used to assess apoptosis and cell cycle progression. For apoptosis analysis, treated cells are stained with markers like Annexin V and propidium (B1200493) iodide (PI). nih.gov Annexin V binds to apoptotic cells, while PI enters dead cells, allowing for the quantification of early apoptotic, late apoptotic, and necrotic cell populations. nih.gov For cell cycle analysis, cells are stained with a DNA-intercalating dye, and the cellular DNA content is measured to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. nih.govmdpi.com These analyses can reveal if AZ-2 induces programmed cell death or causes cells to arrest at a specific checkpoint in the cell cycle. nih.govmdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Reporter Gene Assays for Pathway Activity

Reporter gene assays are fundamental tools for quantitatively measuring the impact of a compound on specific signal transduction pathways. thermofisher.compromega.de In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter sequence that is responsive to a particular transcription factor. When the pathway is activated or inhibited, the corresponding change in transcription factor activity leads to a measurable change in the reporter protein's expression. promega.de

For inhibitors of USP28 like AZ-2, a key pathway of interest is the one regulated by the oncoprotein c-Myc. USP28 is known to stabilize c-Myc, and its inhibition is expected to decrease c-Myc levels and activity. acs.orgnih.gov A typical reporter assay to study this effect would involve a luciferase gene driven by a promoter containing c-Myc binding elements. Treatment of cancer cell lines with an inhibitor like AZ-2 would be expected to result in decreased luciferase expression, providing a quantitative measure of pathway inhibition. acs.orgfrontiersin.org

Similarly, as USP25 and USP28 are implicated in cellular stress and inflammatory responses, reporter assays can be used to monitor other relevant pathways. nih.gov For instance, a cell-based luciferase enzyme fragment complementation assay has been developed to screen for activators of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress. nih.gov Such a system could be adapted to investigate whether AZ-2 modulates this or other stress-response pathways, offering insights into its broader cellular effects.

In Vivo Pharmacological and Efficacy Models

Translating in vitro findings into a physiological context requires the use of robust in vivo models that can assess both the pharmacological properties and the therapeutic efficacy of the inhibitor.

The in vivo efficacy of the AZ-series of inhibitors has been evaluated in various disease-specific animal models, primarily focusing on oncology and neurodegenerative diseases. These models are crucial for understanding the therapeutic potential of targeting USP25 and USP28.

For instance, the closely related inhibitor AZ1 has been tested in mouse models of squamous cell carcinoma (SCC). nih.gov In one approach, isogenic transplant models were used where tumor growth was dependent on USP28. nih.govnih.gov Another sophisticated model involved a dual-recombinase system (FLP and CreERT) to allow for temporal separation of tumor development and the subsequent deletion of the Usp28 gene, providing a powerful tool to study the effect of its inhibition on established tumors. elifesciences.org Furthermore, the efficacy of USP28 inhibition has been demonstrated in human LSCC xenograft tumor models. elifesciences.org

Beyond cancer, AZ-series inhibitors have been studied in neuroinflammation and Alzheimer's disease. The 5xFAD mouse model, which recapitulates key aspects of Alzheimer's-related neuronal deficits, was used to demonstrate that inhibiting USP25 with AZ1 could attenuate microglial activation and improve cognitive function. nih.govtocris.com In gastroenterology, mouse models of colitis and tumorigenesis, such as those induced by Dextran (B179266) sulfate (B86663) sodium (DSS) or Azoxymethane (AOM), have been used to show that AZ1 can reduce inflammation and decrease tumor burden. medchemexpress.com

Table 1: Examples of Disease-Specific Animal Models for Evaluating USP25/28 Inhibitors

| Disease Area | Animal Model | Purpose of Model | Key Findings with AZ-series Inhibitors |

| Oncology | Squamous Cell Carcinoma (SCC) Transplant Model | To assess the effect of USP28 inhibition on SCC tumor maintenance. | AZ1 suppressed tumor growth. nih.gov |

| Oncology | Human LSCC Xenografts | To translate findings from murine models to a human cancer context. | USP28 inhibitor treatment induced substantial tumor regression. elifesciences.org |

| Oncology | Colitis-Associated Cancer (AOM/DSS) Model | To evaluate the role of USP25 in intestinal inflammation and tumorigenesis. | AZ1 treatment significantly reduced tumor numbers in colons. medchemexpress.com |

| Neurodegeneration | 5xFAD Mouse Model of Alzheimer's Disease | To study the impact of USP25 inhibition on neuroinflammation and cognitive deficits. | AZ1 reduced amyloid burden and attenuated microglial activation. tocris.com |

| Infectious Disease | Salmonella Infection Murine Model | To assess the antimicrobial efficacy of USP25/28 inhibition. | AZ1 demonstrated the ability to enhance macrophage-mediated bacterial clearance. biorxiv.org |

Ex vivo analysis involves the study of tissues removed from an organism, allowing for detailed biomarker assessment in a more controlled environment that still preserves the tissue's native architecture. wikipedia.org Following in vivo studies with inhibitors like AZ-2, tissues are harvested for analysis to confirm target engagement and understand the molecular changes underlying the observed physiological effects. psychogenics.com

Common techniques include immunohistochemistry (IHC) and immunoblotting to measure the levels and phosphorylation status of key proteins. nih.gov For example, after treatment of SCC tumor-bearing mice with a USP28 inhibitor, tumor tissues were analyzed ex vivo. elifesciences.org These analyses confirmed a reduction in the protein levels of USP28 substrates like ΔNp63, c-JUN, and c-MYC. elifesciences.org Similarly, in studies investigating cisplatin (B142131) resistance, ex vivo analysis of tumor tissue showed that USP28 inhibition led to an increase in DNA damage markers and a reduction in the Fanconi anemia pathway member FANCD2. nih.gov

More advanced techniques like mass spectrometry-based proteomics can provide a global view of protein changes in the tissue. nih.gov RNAscope, a highly sensitive in situ hybridization method, can be used to detect and quantify specific RNA transcripts within the tissue, offering another layer of biomarker data. psychogenics.com These ex vivo analyses are critical for validating the mechanism of action and identifying pharmacodynamic biomarkers that can be used to monitor treatment response.

Development and Utilization of Disease-Specific Animal Models

Computational and Systems Biology Approaches

Computational methods are increasingly integral to modern drug discovery, enabling the prediction of a compound's properties and its system-wide effects before extensive experimental validation.

A significant challenge in drug development is minimizing off-target effects, where a drug interacts with unintended biological molecules. In silico approaches use computational algorithms to predict potential off-target interactions for a small molecule like AZ-2. nih.govacs.org These methods often compare the structure of the drug to a large database of protein binding sites or use machine learning models trained on vast datasets of known compound-protein interactions. nih.govnih.gov Such computational screening can identify potential off-targets that may not be detected in standard experimental screens, helping to anticipate potential side effects or opportunities for drug repurposing. nih.gov

The predictions from these in silico tools must be confirmed through experimental validation. For the AZ-series of inhibitors, extensive experimental profiling was performed to validate their selectivity. The inhibitors were tested against a broad panel of other deubiquitinating enzymes (DUBs), demonstrating a high degree of selectivity for USP25 and USP28 over other family members. acs.orgnih.govnih.gov This combination of computational prediction and rigorous experimental validation ensures a comprehensive understanding of an inhibitor's specificity profile. nih.gov

Table 2: Experimental Validation of AZ-series Inhibitor Selectivity

| Assay Type | Methodology | Finding | Reference |

| Biochemical Inhibition Assay | IC50 determination against a panel of DUB enzymes. | AZ1 and related compounds are potent inhibitors of USP25 and USP28. | acs.orgnih.gov |

| Activity-Based Protein Profiling (ABPP) | Use of a DUB-reactive probe in cell lysates to measure enzyme activity globally. | AZ1 strongly and selectively blocked the labeling of USP25 and showed no activity against other DUBs detected in the experiment. | nih.gov |

| Biophysical Binding Assay | Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays. | Confirmed direct binding of the inhibitors to USP25 and USP28. | acs.org |

Network pharmacology moves beyond the one-drug, one-target paradigm to analyze how a compound affects the complex web of interactions within a cell. This systems-level approach can reveal the broader biological impact of an inhibitor and uncover its polypharmacological effects.

For an inhibitor like AZ-2, this analysis can be performed using data from high-throughput "omics" technologies such as proteomics or transcriptomics. In one study, whole proteome mass spectrometry was performed on cells treated with the USP25/28 inhibitor AZ1. nih.gov The resulting data revealed significant changes in multiple cellular pathways. Predominant effects were observed in pathways associated with cellular stress, cell cycle progression, and DNA damage checkpoint and repair. nih.gov Specifically, the analysis showed an upregulation of DNA damage sensors and a downregulation of proteins involved in replication-coupled DNA repair. nih.gov By mapping these protein changes onto known biological networks, researchers can construct a comprehensive picture of the inhibitor's impact, identifying key nodes and pathways that mediate its therapeutic effects. This approach provides a powerful hypothesis-generating tool for understanding the full mechanistic scope of USP25 and USP28 inhibition.

Challenges and Future Directions in Usp25 and 28 Inhibitor Research

Strategies for Developing Highly Selective USP25 or USP28 Inhibitors

A primary obstacle in the development of inhibitors targeting USP25 or USP28 is their high sequence and structural homology, particularly within the catalytic domain. frontiersin.orgnih.gov This similarity often leads to the development of dual inhibitors that affect both enzymes, making it difficult to dissect their individual roles and potentially causing a wider range of biological effects. nih.govnih.gov

Current strategies to overcome this challenge are moving beyond the conserved active site. Researchers are now focusing on:

Targeting Allosteric Sites: These are sites on the enzyme, distinct from the catalytic site, that can modulate its activity. Targeting these less-conserved regions offers a potential route to achieving selectivity. pharmafocusasia.comembopress.org

Exploiting Non-catalytic Domains: USPs possess additional domains that regulate their activity and specificity. mdpi.com These domains are more structurally diverse among USP family members and represent attractive targets for developing selective inhibitors. pharmafocusasia.com

Protein-Protein Interaction (PPI) Modulators: Disrupting the interaction of USP25 or USP28 with their specific substrates or regulatory proteins is another promising approach. For example, the compound UAT-B has been shown to interfere with the interaction between USP25 and Tankyrase (TNKS). pharmafocusasia.com

Structural biology plays a crucial role in these efforts. For instance, the characterization of how dual inhibitors like AZ1, Vismodegib, and FT206 bind to a common pocket in both USP25 and USP28 has provided insights into their bi-specificity. embopress.orgresearchgate.netnih.gov This knowledge can be used to design new compounds that exploit subtle differences between the two enzymes. A key glutamate (B1630785) residue (E366 in USP28 and E373 in USP25) has been identified as critical for the stability of this inhibitor-binding pocket, and mutating this residue could be a tool to develop more selective inhibitors. embopress.orgnih.gov

Comprehensive Identification and Validation of Novel Substrates of USP25 and USP28

Identifying the full range of proteins that USP25 and USP28 act upon (their "substrates") is fundamental to understanding their function and the consequences of their inhibition. exlibrisgroup.comnih.gov Several advanced techniques are being employed for this purpose:

Mass Spectrometry-based Proteomics: This powerful approach allows for the large-scale identification of proteins whose ubiquitination status changes upon inhibition of a specific deubiquitinase (DUB). nih.govmdpi.com

Activity-Based Probes (ABPs): These probes covalently bind to the active site of DUBs, enabling their detection and quantification. bmbreports.org

Genetic Silencing Combined with Proteomics: Techniques like the bioUb strategy involve silencing a specific DUB and then identifying proteins that show increased ubiquitination. mdpi.com

These methods have led to the identification and validation of a growing list of substrates for both USP25 and USP28, revealing their involvement in a multitude of cellular pathways.

Table 1: Selected Validated Substrates of USP25 and USP28

| Enzyme | Substrate | Cellular Process/Pathway | Reference(s) |

| USP25 | TRAF3, TRAF5, TRAF6 | Immune signaling | nih.gov |

| SERCA2a | Cardiac function | ahajournals.org | |

| STAT6 | Macrophage polarization, Fibrosis | ijbs.com | |

| YTHDF2 | Immune response | aacrjournals.org | |

| USP28 | c-Myc | Cell cycle, Proliferation, Cancer | mdpi.comaging-us.comacs.org |

| ΔNp63 | Squamous cell carcinoma identity | mdpi.comnih.gov | |

| NOTCH1 | Cancer, T-ALL | mdpi.comnih.gov | |

| c-JUN | Cancer | mdpi.comelifesciences.org | |

| SREBP2 | Mevalonate pathway, Cancer metabolism | nih.gov | |

| YTHDF2 | Immune response | aacrjournals.org |

Elucidation of Underexplored Biological and Pathological Roles of USP25/28

While much has been learned about USP25 and USP28, particularly their roles in cancer, many of their functions remain to be fully explored. nih.govnih.gov

USP25 has been implicated in a variety of conditions beyond cancer, including:

Infectious Diseases: It plays a role in antiviral immunity by regulating TRAF proteins. nih.gov

Neurological Diseases: It has been linked to Alzheimer's disease and epilepsy. cyagen.com

Inflammatory and Fibrotic Diseases: USP25 is involved in pathological cardiac hypertrophy, diabetic nephropathy, and pulmonary fibrosis. ahajournals.orgijbs.comcyagen.com

USP28 is recognized for its complex and sometimes contradictory roles in cancer, acting as both an oncoprotein and, in some contexts, a tumor suppressor. nih.govmdpi.com It stabilizes a host of oncogenic proteins like c-MYC and NOTCH1, but can also stabilize tumor suppressors such as p53 and CHK2. mdpi.com Its involvement in the DNA damage response adds another layer of complexity. genecards.orgoup.com Further research is needed to understand how these dual roles are regulated in different cellular contexts.

Exploration of Synergistic Effects with Established Therapies in Preclinical Settings

A key strategy to advance USP25/28 inhibitors into the clinic is to combine them with existing therapies to enhance their efficacy. Preclinical studies have shown significant promise in this area.

For instance, inhibitors of USP28 have demonstrated synergistic effects when combined with other cancer treatments:

The approved drug Otilonium Bromide , identified as a selective USP28 inhibitor, significantly increased the sensitivity of colorectal cancer cells to the multi-kinase inhibitor Regorafenib . nih.govresearchgate.net

Dual USP25/28 inhibitors like AZ1 have been shown to potentiate the effects of targeted therapies against mutant EGFR, BRAF, and PI3K in lung cancer models. nih.gov

The dual inhibitor CT1113 was found to trigger a robust anti-tumor immune response and enhance the efficacy of anti-PD-1 immunotherapy in "cold" tumor models, which are typically resistant to immune checkpoint inhibitors. aacrjournals.org This effect was linked to the degradation of YTHDF2, which in turn reversed the immunosuppressive tumor microenvironment. aacrjournals.org

These findings suggest that inhibiting USP25/28 can not only directly impede tumor growth but also sensitize cancer cells to other therapeutic agents, a crucial aspect for overcoming drug resistance.

Table 2: Preclinical Synergistic Effects of USP25/28 Inhibitors

| Inhibitor | Combination Therapy | Cancer Model | Observed Effect | Reference(s) |

| Otilonium Bromide | Regorafenib | Colorectal Cancer | Enhanced sensitivity to Regorafenib | nih.govresearchgate.net |

| AZ1 | Gefitinib, Buparlisib, Vemurafenib | Lung Cancer | Impaired tumor cell proliferation and induced cell death | nih.gov |

| CT1113 | Anti-PD-1 Therapy | "Cold" Tumor Models | Enhanced anti-tumor immunity and efficacy of immunotherapy | aacrjournals.org |

| Vismodegib Derivatives | Regorafenib | Colorectal and Lung Cancer | Enhanced sensitivity to Regorafenib | researchgate.net |

Translational Research Perspectives and Preclinical-to-Clinical Bridge

Translating the promising preclinical data for USP25/28 inhibitors into effective clinical therapies requires overcoming several hurdles. frontiersin.orgnih.gov The pleiotropic roles of these enzymes mean that systemic inhibition could lead to unintended off-target effects. frontiersin.org Furthermore, discrepancies between animal models and human disease can limit the predictive power of preclinical studies. frontiersin.org

Future research will need to focus on:

Biomarker Discovery: Identifying which patients are most likely to respond to USP25/28 inhibition is critical for designing successful clinical trials. sci-hub.se This could be based on the expression levels of the enzymes or their key substrates, like c-MYC or ΔNp63.

Improving Drug Properties: Continued medicinal chemistry efforts are needed to develop inhibitors with better selectivity, potency, and pharmacokinetic properties. pharmafocusasia.com

Targeted Delivery: Developing methods to deliver inhibitors specifically to tumor tissues could help minimize systemic toxicity. frontiersin.org

Despite these challenges, the field is advancing. A notable development is the progression of the USP28 inhibitor CT1113 into a phase I clinical trial for acute myeloid leukemia and its preclinical testing for Burkitt lymphoma and T-cell acute lymphoblastic leukaemia. nih.govashpublications.org This marks a significant step in bridging the gap between preclinical research and clinical application for this class of inhibitors.

Q & A

What is the molecular mechanism of AZ-2's inhibition of USP25/28, and what methodologies are used to validate its activity?

Answer:

AZ-2 is a benzyl alcohol derivative that acts as a non-competitive, dual inhibitor of USP25 and USP28, disrupting their deubiquitinating activity. Key methodologies to confirm inhibition include:

- Ub-RH110 fluorescence-based assays to determine IC50 values (e.g., AZ-1, a related compound, shows IC50 = 0.62 µM for USP25 and 0.7 µM for USP28) .

- Western blot analysis to monitor downstream effects, such as reduced stability of oncoproteins like BCR-ABL and STAT5 in leukemia cells .

- DUB activity assays using HA-tagged ubiquitin-VME probes to visualize covalent binding to USP25/28’s catalytic cysteine residues .

How selective is AZ-2 for USP25/28 compared to other deubiquitinases (DUBs)?

Answer:

Selectivity profiling involves:

- High-throughput screening against ~40,000 compounds to identify inhibitors with <10% activity against non-target DUBs at 10 µM .

- Surface plasmon resonance (SPR) to measure binding affinities (KD values) for USP25/28 versus other DUBs .

- Cellular selectivity validation using DUB activity assays, where AZ-2 (and analogs like AZ-1) show minimal off-target effects on SENP1 or other USPs .

Why do studies report contradictory effects of AZ-2, such as anti-tumor versus pro-proliferative outcomes?

Answer:

Contradictions arise from:

- Dose- and time-dependent effects : Low concentrations of AZ-2 may upregulate SREBP2 and PI3K-AKT pathways, promoting cell survival, while higher doses induce apoptosis .

- Opposing roles of USP25/28 : USP28 stabilizes oncoproteins (e.g., c-Myc), whereas USP25 regulates inflammatory pathways. Dual inhibition can yield context-dependent outcomes .

- Synergy with other therapies : AZ-2 combined with statins (e.g., simvastatin) shows anti-tumor synergy at high doses but resistance at lower concentrations .

What in vivo models are used to validate AZ-2's efficacy, and what parameters are measured?

Answer:

Key models include:

- Colitis-associated cancer (CAC) models : AZ-2 (20–40 mg/kg, oral gavage) reduces colon tumor count and Wnt/STAT3 signaling in mice .

- Leukemia xenografts : AZ-2 decreases BCR-ABL and STAT5 levels in Ph+ leukemia cells, validated via immunohistochemistry and survival analysis .

- Metabolic profiling : LC-MS quantifies cholesterol and coenzyme Q10 levels in AZ-2-treated squamous cell carcinoma models .

Why is developing USP28-specific inhibitors challenging, and what strategies are being explored?

Answer:

Challenges include:

- High sequence homology : USP25 and USP28 share ~80% structural similarity, complicating selective inhibitor design .

- Dual inhibition drawbacks : AZ-2’s dual activity may counteract therapeutic benefits (e.g., USP25 inhibition exacerbates inflammation) .

- Preclinical advances : New compounds (e.g., CT1113) with improved USP28 affinity are under evaluation in lung squamous carcinoma models .

How does AZ-2 modulate protein stability in cancer cells, and what techniques track these changes?

Answer:

AZ-2 destabilizes USP28-dependent substrates via:

- Western blotting : Quantifies reductions in c-Myc, BCR-ABL, and STAT5 levels post-treatment .

- Cycloheximide chase assays : Measures protein half-life (e.g., c-Myc degradation within 3 hours of AZ-2 exposure) .

- qRT-PCR : Monitors downstream gene expression (e.g., SCD, HMGCS1) linked to lipid metabolism .

What experimental approaches assess AZ-2's synergy with other therapies, such as statins?

Answer:

Synergy is evaluated through:

- Dose-matrix assays : Co-treatment with simvastatin and AZ-2 reveals synergistic cytotoxicity at high doses (e.g., 10 µM AZ-2 + 20 µM simvastatin) .

- Metabolic pathway analysis : LC-MS detects cholesterol biosynthesis upregulation in AZ-2-treated cells, counteracting statin effects .

- Flow cytometry : Measures apoptosis (Annexin V/PI staining) and cell viability (MTT assays) in combinatorial regimens .

How is target engagement of AZ-2 confirmed in cellular models?

Answer:

Methods include:

- HA-Ub-VME probe assays : Covalent binding to active USP25/28 is visualized via western blot band shifts .

- Immunofluorescence : Localizes USP25/28 inhibition to specific compartments (e.g., ER membrane) .

- Proximity ligation assays (PLA) : Detects physical interactions between USP25 and substrates like SREBP2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products